molecular formula C20H22N2O2 B2693262 1-(2-Methylbenzimidazol-1-yl)-3-(2-prop-2-enylphenoxy)propan-2-ol CAS No. 432522-50-4

1-(2-Methylbenzimidazol-1-yl)-3-(2-prop-2-enylphenoxy)propan-2-ol

Cat. No. B2693262
CAS RN: 432522-50-4
M. Wt: 322.408
InChI Key: SELFMZFUAAIBEZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(2-Methylbenzimidazol-1-yl)-3-(2-prop-2-enylphenoxy)propan-2-ol, also known as MPPL, is a chemical compound with potential applications in scientific research.

Scientific Research Applications

Synthesis and Evaluation of Novel Compounds

Selective Neuropeptide Y Y1 Receptor Antagonists

A study explored the synthesis and evaluation of novel benzimidazoles as selective neuropeptide Y (NPY) Y1 receptor antagonists, targeting the development of anti-obesity drugs. The structural modifications aimed to maximize affinity for the Y1 receptor, with certain compounds showing potent antagonist activity confirmed by their ability to reverse NPY-induced effects in cellular models. This research highlights the potential of benzimidazole derivatives in therapeutic applications targeting obesity (Zarrinmayeh et al., 1998).

Antimicrobial and Anticancer Activities

Anticancer and Antimicrobial Evaluation

Novel 1-(2-methyl-5-nitro-1H-imidazol-1-yl)-3-(substituted phenoxy)propan-2-ol derivatives were synthesized and assessed for their antimicrobial activity and cytotoxic effects. These compounds, especially against bacterial strains like Bacillus subtilis, showed significant activity, highlighting their potential as antimicrobial agents. The study also evaluated their antileukemic activities, indicating selective effects with good estimated oral bioavailability and drug-likeness scores (Şenkardeş et al., 2020).

Environmental and Agricultural Applications

Carbendazim Degradation by Rhodococcus erythropolis

A study on carbendazim, a widely used fungicide, identified Rhodococcus erythropolis strain dj1-11 capable of degrading carbendazim efficiently. This research underscores the potential environmental impact of microbial bioremediation in mitigating the adverse effects of fungicides on health and ecosystem function (Zhang et al., 2013).

Synthesis and Characterization of Derivatives

Synthesis of Novel Benzimidazole Derivatives

Another study focused on the synthesis of new benzimidazole derivatives with potential antimicrobial activities. The research process involved reacting 3-(2-methylbenzimidazol-1-yl)propanoic acid hydrazide with various reagents to produce compounds that exhibited promising antimicrobial properties against selected microorganisms (El-masry et al., 2000).

properties

IUPAC Name

1-(2-methylbenzimidazol-1-yl)-3-(2-prop-2-enylphenoxy)propan-2-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22N2O2/c1-3-8-16-9-4-7-12-20(16)24-14-17(23)13-22-15(2)21-18-10-5-6-11-19(18)22/h3-7,9-12,17,23H,1,8,13-14H2,2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SELFMZFUAAIBEZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=CC=CC=C2N1CC(COC3=CC=CC=C3CC=C)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(2-Methylbenzimidazol-1-yl)-3-(2-prop-2-enylphenoxy)propan-2-ol

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